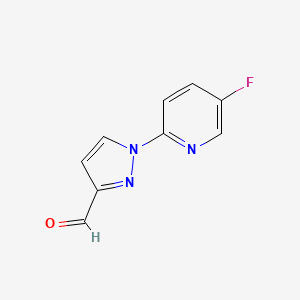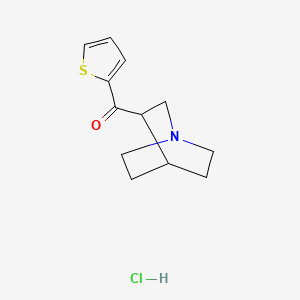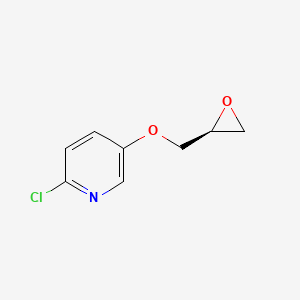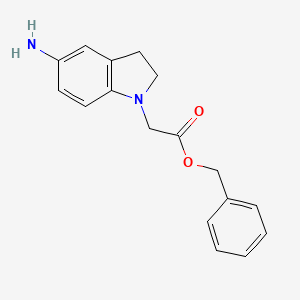
1-(5-Fluoropyridin-2-yl)-1H-pyrazole-3-carbaldehyde
Übersicht
Beschreibung
“1-(5-Fluoropyridin-2-yl)ethanone” is a chemical compound with the molecular formula C7H6FNO. It has a molecular weight of 139.13 g/mol . This compound is used for research and development purposes .
Molecular Structure Analysis
The InChI code for “1-(5-Fluoropyridin-2-yl)ethanone” is InChI=1S/C7H6FNO/c1-5(10)7-3-2-6(8)4-9-7/h2-4H,1H3 . The Canonical SMILES is CC(=O)C1=NC=C(C=C1)F .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(5-Fluoropyridin-2-yl)ethanone” include a molecular weight of 139.13 g/mol, a topological polar surface area of 30 Ų, and a complexity of 138. It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 1 rotatable bond .
Wissenschaftliche Forschungsanwendungen
Facile Synthesis of Heterocycles
1-(5-Fluoropyridin-2-yl)-1H-pyrazole-3-carbaldehyde and similar compounds are pivotal in synthesizing various heterocycles, such as substituted 1H-pyrazolo[3,4-b]quinolines, which exhibit promising applications in organic light-emitting diodes (OLEDs) due to their high-fluorescence intensity and tunable electronic properties (Szlachcic et al., 2017). These compounds' ability to alter parameters like HOMO and LUMO levels significantly impacts the performance of OLED devices.
Crystal Structure Insights
The compound and its derivatives have been extensively studied for their crystal structures, providing insights into the molecular arrangement and stability, crucial for understanding their reactivity and interaction with other molecules (Loh et al., 2013).
Antimicrobial Applications
Derivatives of 1-(5-Fluoropyridin-2-yl)-1H-pyrazole-3-carbaldehyde have been synthesized and tested for their antimicrobial activities. These compounds show promise in combating various bacteria and fungi, indicating their potential in developing new antimicrobial agents (Hamed et al., 2020), (Mistry et al., 2016).
Antitumor and Analgesic Activities
Research has shown that compounds derived from this chemical structure have significant antitumor, antimicrobial, antioxidant, anti-inflammatory, and analgesic activities. These findings highlight the compound's versatility and potential in medicinal chemistry for treating various conditions and diseases (Abdel-Wahab et al., 2012), (El-Zahar et al., 2011).
Eigenschaften
IUPAC Name |
1-(5-fluoropyridin-2-yl)pyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3O/c10-7-1-2-9(11-5-7)13-4-3-8(6-14)12-13/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFKPRKCARUNAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)N2C=CC(=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-(2-Aminoethyl)-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride](/img/structure/B1472098.png)

![[3-(1H-1,2,4-triazol-1-yl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B1472101.png)



![4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic acid benzyl ester](/img/structure/B1472106.png)

![2-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine dihydrochloride](/img/structure/B1472108.png)
